molecular formula C24H17N3O2 B2758756 2-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1189657-09-7

2-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B2758756
CAS RN: 1189657-09-7
M. Wt: 379.419
InChI Key: MSSYNKHDDBVZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, also known as PTIO, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. PTIO has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Biological Activity

Research has shown that derivatives of isoquinoline, including those with 1,2,4-oxadiazole moieties, have been synthesized and evaluated for their biological activities. For instance, compounds with the 1,3,4-oxadiazole ring have demonstrated potent antimicrobial activity against a range of bacteria and fungi, as well as promising radical scavenging and metal chelating activities (Vaijinath A. Verma, 2018). This highlights the potential of such compounds in the development of new antimicrobial and antioxidant agents.

Anticancer Potential

Isoquinoline derivatives have also been explored for their anticancer activities. Novel compounds incorporating 1,3,4-oxadiazole and quinazolin-4-one rings have been synthesized and shown to exhibit strong inhibitory activities against various cancer cell lines, suggesting their potential as anticancer agents (Dina I. A. Othman et al., 2019). This opens avenues for further research into their mechanisms of action and potential therapeutic applications.

Chemosensors for Ion Detection

Furthermore, compounds based on 1,8-naphthalimide derivatives, structurally related to the compound of interest, have been utilized as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This application demonstrates the versatility of isoquinoline and oxadiazole derivatives in chemical sensing, offering a method to detect fluoride ions selectively and reversibly (Liang Zhang et al., 2020).

Material Science and Thermodynamic Properties

In material science, the thermo-physical properties of certain 1,3,4-oxadiazole derivatives have been characterized, providing insights into how structural modifications affect various thermodynamic parameters. This research contributes to a better understanding of the solute-solvent interactions and the thermodynamic behavior of these compounds, which is crucial for their application in material science and engineering (D. R. Godhani et al., 2013).

properties

IUPAC Name

4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2/c1-16-8-7-9-17(14-16)22-25-23(29-26-22)21-15-27(18-10-3-2-4-11-18)24(28)20-13-6-5-12-19(20)21/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSYNKHDDBVZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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